2-(3-Phenylphenyl)oxirane

Beschreibung

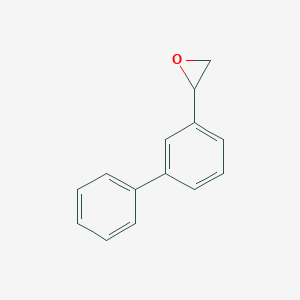

2-(3-Phenylphenyl)oxirane is an epoxide derivative characterized by a biphenyl group attached to the oxirane (epoxide) ring. Its structure consists of a three-membered cyclic ether (oxirane) with a 3-phenylphenyl substituent. This compound is of interest in organic synthesis due to the reactivity of the epoxide ring, which undergoes nucleophilic ring-opening reactions to form diverse intermediates for pharmaceuticals, polymers, and agrochemicals.

Eigenschaften

IUPAC Name |

2-(3-phenylphenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-2-5-11(6-3-1)12-7-4-8-13(9-12)14-10-15-14/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYPKHNWRSCAIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=CC(=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Phenylphenyl)oxirane typically involves the epoxidation of alkenes. One common method is the reaction of 3-phenylstyrene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an intermediate peracid-alkene complex, which subsequently undergoes a concerted mechanism to form the oxirane ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Catalysts, such as titanium silicalite, can also be employed to enhance the efficiency of the epoxidation process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(3-Phenylphenyl)oxirane undergoes various chemical reactions, including:

Ring-Opening Reactions: The strained oxirane ring is highly reactive and can be opened by nucleophiles, such as amines, alcohols, and thiols, leading to the formation of β-hydroxy derivatives.

Oxidation: The compound can be further oxidized to form diols or other oxygenated products.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Oxidizing Agents: Hydrogen peroxide, peracids

Catalysts: Titanium silicalite, Lewis acids

Major Products:

β-Hydroxy Derivatives: Formed via nucleophilic ring-opening

Diols: Resulting from oxidation reactions

Substituted Biphenyls: Obtained through electrophilic substitution

Wissenschaftliche Forschungsanwendungen

2-(3-Phenylphenyl)oxirane has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly in the design of epoxide-containing pharmaceuticals.

Industry: Utilized in the production of epoxy resins, coatings, and adhesives due to its reactive oxirane ring.

Wirkmechanismus

The mechanism of action of 2-(3-Phenylphenyl)oxirane primarily involves the reactivity of its oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various functionalized products, depending on the nucleophile and reaction conditions. The compound’s biological activity is attributed to its ability to interact with cellular nucleophiles, such as proteins and DNA, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Effects on Reactivity and Stability

Halogen-Substituted Oxiranes

- 2-(3-Chlorophenyl)oxirane (CAS 20697-04-5):

- The electron-withdrawing chlorine atom at the meta position increases the electrophilicity of the epoxide ring, enhancing reactivity in nucleophilic attacks (e.g., with amines or acids). This is critical in synthesizing chlorinated epoxide polymers or bioactive molecules .

- Comparison : The chlorine substituent likely makes this compound more reactive than 2-(3-Phenylphenyl)oxirane, where the biphenyl group may sterically hinder nucleophilic approaches.

Alkyl-Substituted Oxiranes

- This compound is used in polymer crosslinking and as a precursor for epoxy resins . Comparison: The biphenyl group in this compound introduces greater steric hindrance and electronic delocalization, which may reduce ring-opening rates compared to methyl-substituted analogues.

Aryl-Substituted Oxiranes

- 2-[(3-Pentadecylphenoxy)methyl]oxirane (CAS 16611-96-4): The long pentadecyl chain enhances hydrophobicity, making this compound suitable for surfactant or lipid-based applications. The phenoxy group directs reactivity toward electrophilic aromatic substitution . Comparison: Unlike this compound, this compound’s extended alkyl chain prioritizes solubility in nonpolar solvents, whereas the biphenyl group in the target compound may favor π-π interactions in solid-state packing.

Electronic and Steric Modifications

Electron-Donating Groups

- 2-(4-Methoxyphenyl)-3-methyloxirane (Anethole oxide, CAS 51410-46-9):

- The methoxy group donates electrons via resonance, stabilizing the epoxide ring and reducing reactivity. This compound is studied for its role in natural product synthesis, such as taxol derivatives .

- Comparison : The biphenyl group in this compound lacks strong electron-donating substituents, suggesting intermediate reactivity compared to methoxy-substituted epoxides.

Electron-Withdrawing Groups

- 2-[4-(Trifluoromethyl)phenyl]oxirane (CAS 111991-14-1): The trifluoromethyl group is strongly electron-withdrawing, increasing the electrophilicity of the epoxide ring. This enhances reactivity in acid-catalyzed ring-opening reactions, useful in fluorinated polymer synthesis . Comparison: The biphenyl group’s electronic effects are less pronounced than CF₃, implying that this compound may require harsher conditions for ring-opening.

Agrochemicals

- (RS)-2-(3,5-Dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane (Tridiphane, CAS 58138-08-2): This herbicide leverages the epoxide’s reactivity to inhibit plant growth. The dichlorophenyl group enhances binding to biological targets .

Energetic Materials

- Poly(2-nitratoethyl oxirane) :

- Nitratoethyl substituents increase energy density, making this polymer suitable as a propellant binder. The epoxide ring’s strain facilitates polymerization .

- Comparison : The biphenyl group’s rigidity contrasts with the flexibility of nitratoethyl chains, highlighting divergent applications (structural vs. energetic materials).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.